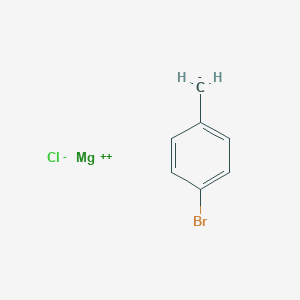
Magnesium;1-bromo-4-methanidylbenzene;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;1-bromo-4-methanidylbenzene;chloride is a compound that belongs to the class of organomagnesium halides, commonly known as Grignard reagents. These compounds are highly reactive and are widely used in organic synthesis for forming carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a 1-bromo-4-methanidylbenzene moiety and a chloride ion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Magnesium;1-bromo-4-methanidylbenzene;chloride typically involves the reaction of 1-bromo-4-methanidylbenzene with magnesium metal in an anhydrous ether solvent. This reaction is known as the Grignard reaction. The general reaction scheme is as follows:
1-bromo-4-methanidylbenzene+Mg→this compound
The reaction is carried out under anhydrous conditions to prevent the highly reactive Grignard reagent from reacting with water or oxygen .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar procedure but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium;1-bromo-4-methanidylbenzene;chloride undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can participate in nucleophilic substitution reactions.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.
Halides: Undergoes substitution reactions with alkyl halides.
Catalysts: Often requires catalysts like copper(I) iodide for coupling reactions.
Major Products
Alcohols: Formed from reactions with carbonyl compounds.
Substituted Benzenes: Result from substitution reactions.
Wissenschaftliche Forschungsanwendungen
Magnesium;1-bromo-4-methanidylbenzene;chloride is extensively used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Magnesium;1-bromo-4-methanidylbenzene;chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. This reaction forms new carbon-carbon bonds, which is the basis for its use in organic synthesis. The magnesium atom acts as a Lewis acid, facilitating the reaction by stabilizing the transition state .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent with similar reactivity.
Methylmagnesium Chloride: Used for similar nucleophilic addition reactions.
Ethylmagnesium Bromide: Commonly used in organic synthesis for forming carbon-carbon bonds.
Uniqueness
Magnesium;1-bromo-4-methanidylbenzene;chloride is unique due to its specific structure, which allows for selective reactions with various electrophiles. Its reactivity can be fine-tuned by modifying the substituents on the benzene ring, making it a versatile reagent in organic synthesis .
Eigenschaften
CAS-Nummer |
178407-84-6 |
|---|---|
Molekularformel |
C7H6BrClMg |
Molekulargewicht |
229.78 g/mol |
IUPAC-Name |
magnesium;1-bromo-4-methanidylbenzene;chloride |
InChI |
InChI=1S/C7H6Br.ClH.Mg/c1-6-2-4-7(8)5-3-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
ONTYVXYCIDZYFE-UHFFFAOYSA-M |
Kanonische SMILES |
[CH2-]C1=CC=C(C=C1)Br.[Mg+2].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(4-chloroanilino)-1-phenylpropylidene]hydroxylamine](/img/structure/B14266773.png)

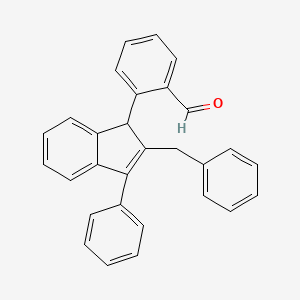
![(5S)-5-{[tert-Butyl(diphenyl)silyl]oxy}hexanal](/img/structure/B14266781.png)
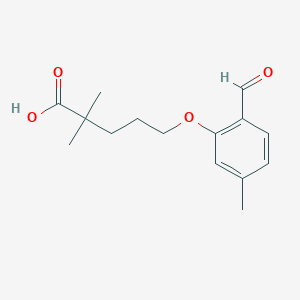

![3-{3-Methoxy-4-[(3-methylbut-2-en-1-yl)oxy]phenyl}prop-2-en-1-ol](/img/structure/B14266798.png)
![1-[(7-Bromoheptyl)oxy]-4-nitrobenzene](/img/structure/B14266804.png)

![N-(3-bromophenyl)-3H-imidazo[4,5-f]quinazolin-9-amine](/img/structure/B14266815.png)
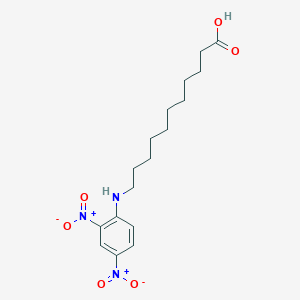
![2-[(2-Nitrophenyl)methylidene]-3-oxobutanamide](/img/structure/B14266843.png)
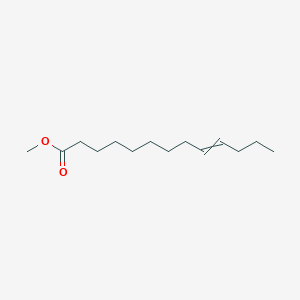
![5-[3-(3-Carboxypropyl)-4-hydroxyphenyl]pentanoic acid](/img/structure/B14266857.png)
